molecular formula C17H31N5O7 B14254384 L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine CAS No. 475673-49-5

L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine

Cat. No.: B14254384
CAS No.: 475673-49-5
M. Wt: 417.5 g/mol
InChI Key: RAEVDYOAAJQYDU-XGZQDADWSA-N
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Description

L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine is a peptide composed of five amino acids: isoleucine, alanine, serine, glycine, and alanine. This compound is part of a larger class of peptides that play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Isoleucyl-L-alanyl-L-serylglycyl-L-alanine include other peptides with similar amino acid sequences, such as:

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its stability, solubility, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

475673-49-5

Molecular Formula

C17H31N5O7

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C17H31N5O7/c1-5-8(2)13(18)16(27)21-9(3)14(25)22-11(7-23)15(26)19-6-12(24)20-10(4)17(28)29/h8-11,13,23H,5-7,18H2,1-4H3,(H,19,26)(H,20,24)(H,21,27)(H,22,25)(H,28,29)/t8-,9-,10-,11-,13-/m0/s1

InChI Key

RAEVDYOAAJQYDU-XGZQDADWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)O)N

Origin of Product

United States

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